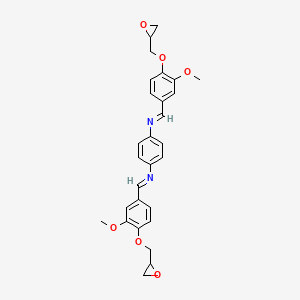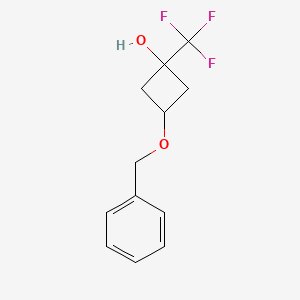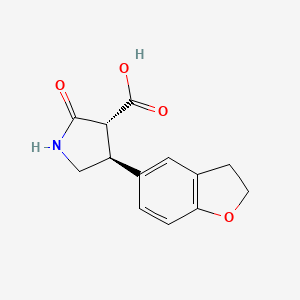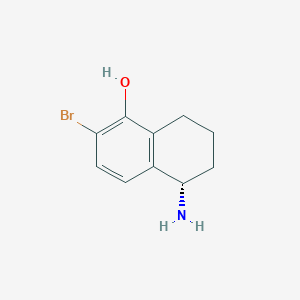
4-Chloro-3-iodo-2,6-dimethylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3-iodo-2,6-dimethylpyridine is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of chlorine and iodine substituents at the 4th and 3rd positions, respectively, and two methyl groups at the 2nd and 6th positions on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-iodo-2,6-dimethylpyridine typically involves the halogenation of 2,6-dimethylpyridine. One common method includes the following steps:
Chlorination: 2,6-dimethylpyridine is chlorinated using phosphorus oxychloride (POCl3) to introduce the chlorine atom at the 4th position.
Iodination: The chlorinated product is then subjected to iodination using iodine and a suitable oxidizing agent, such as hydrogen peroxide (H2O2), to introduce the iodine atom at the 3rd position.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-3-iodo-2,6-dimethylpyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine and iodine substituents can be replaced by nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
4-Chloro-3-iodo-2,6-dimethylpyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Material Science: It is used in the preparation of materials with specific electronic or optical properties.
Agricultural Chemistry: The compound can be used in the synthesis of agrochemicals, such as pesticides and herbicides.
Wirkmechanismus
The mechanism of action of 4-Chloro-3-iodo-2,6-dimethylpyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets, such as enzymes or receptors, to exert its effects. The molecular pathways involved can vary, but typically involve binding to the active site of the target protein, leading to inhibition or activation of its function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-2,6-dimethylpyridine: Lacks the iodine substituent at the 3rd position.
3-Iodo-2,6-dimethylpyridine: Lacks the chlorine substituent at the 4th position.
2,6-Dimethylpyridine: Lacks both chlorine and iodine substituents.
Uniqueness
4-Chloro-3-iodo-2,6-dimethylpyridine is unique due to the presence of both chlorine and iodine substituents, which can influence its reactivity and applications. The combination of these substituents can enhance its utility in specific chemical reactions, such as coupling reactions, and its potential as an intermediate in the synthesis of complex molecules.
Eigenschaften
Molekularformel |
C7H7ClIN |
|---|---|
Molekulargewicht |
267.49 g/mol |
IUPAC-Name |
4-chloro-3-iodo-2,6-dimethylpyridine |
InChI |
InChI=1S/C7H7ClIN/c1-4-3-6(8)7(9)5(2)10-4/h3H,1-2H3 |
InChI-Schlüssel |
WZUMGRAUJYYNLI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=N1)C)I)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromo-7-ethoxybenzo[d]thiazole](/img/structure/B15226521.png)
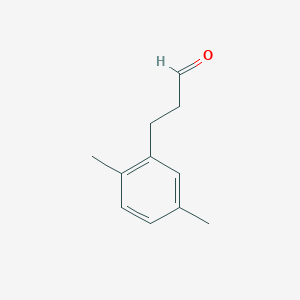

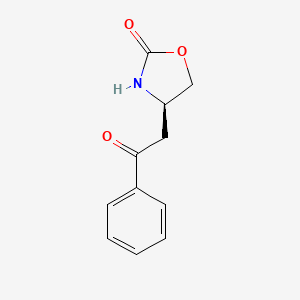
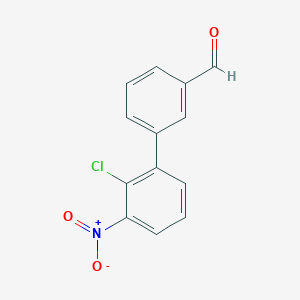

![5-Azaspiro[2.4]heptane-1-carbonitrile](/img/structure/B15226581.png)
![2-(Aminomethyl)spiro[2.5]octane-1-carboxylic acid](/img/structure/B15226587.png)

